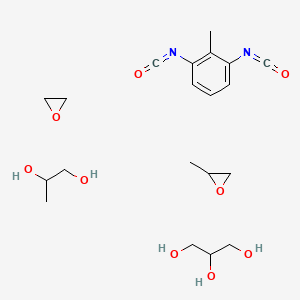
1,3-Diisocyanato-2-methylbenzene;2-methyloxirane;oxirane;propane-1,2-diol;propane-1,2,3-triol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1,3-Diisocyanato-2-methylbenzene;2-methyloxirane;oxirane;propane-1,2-diol;propane-1,2,3-triol” is a complex mixture of several important chemicals, each with unique properties and applications. These compounds are widely used in various industries, including the production of polyurethanes, solvents, and pharmaceuticals.
Preparation Methods
1,3-Diisocyanato-2-methylbenzene
This process involves the reaction of toluene diamine with phosgene (COCl₂) to produce the diisocyanate .
2-Methyloxirane
One common industrial method is the chlorohydrin process, where propylene reacts with hypochlorous acid to form propylene chlorohydrin, which is then dehydrochlorinated to produce propylene oxide .
Oxirane
Propane-1,2-diol
This process involves the reaction of propylene oxide with water under acidic or basic conditions .
Propane-1,2,3-triol
Chemical Reactions Analysis
1,3-Diisocyanato-2-methylbenzene
1,3-Diisocyanato-2-methylbenzene undergoes reactions with compounds containing active hydrogen atoms, such as alcohols, amines, and water, to form urethanes, ureas, and carbamates .
2-Methyloxirane
2-Methyloxirane can undergo various reactions, including:
Oxidation: Reaction with silver(I) oxide to form acetic acid.
Reduction: Reaction with sodium-mercury amalgam and water to form isopropanol.
Substitution: Reaction with nucleophiles such as water to form propylene glycol.
Oxirane
Oxirane reacts with nucleophiles such as water, alcohols, and amines to form ethylene glycol, ethers, and amines, respectively .
Propane-1,2-diol
Propane-1,2-diol can undergo oxidation to form lactic acid or pyruvic acid, and it can also react with acids to form esters .
Propane-1,2,3-triol
Propane-1,2,3-triol can undergo oxidation to form glyceraldehyde or dihydroxyacetone, and it can react with acids to form esters .
Scientific Research Applications
1,3-Diisocyanato-2-methylbenzene
This compound is widely used in the production of polyurethanes, which are used in foams, coatings, adhesives, and sealants .
2-Methyloxirane
2-Methyloxirane is used in the production of polyether polyols, which are important for the manufacture of polyurethane foams. It is also used to produce propylene glycol, which is used in pharmaceuticals and cosmetics .
Oxirane
Oxirane is used as a sterilizing agent and as a precursor for the production of ethylene glycol, which is used in antifreeze and polyester production .
Propane-1,2-diol
Propane-1,2-diol is used as a solvent, in pharmaceuticals, and as a food additive. It is also used in the production of unsaturated polyester resins .
Propane-1,2,3-triol
Propane-1,2,3-triol is used in the pharmaceutical and cosmetic industries, as well as in the production of alkyd resins and explosives .
Mechanism of Action
1,3-Diisocyanato-2-methylbenzene
This compound reacts with compounds containing active hydrogen atoms, forming strong covalent bonds. This reaction is the basis for the formation of polyurethanes .
2-Methyloxirane
2-Methyloxirane undergoes ring-opening reactions with nucleophiles, leading to the formation of various products such as glycols and alcohols .
Oxirane
Oxirane also undergoes ring-opening reactions with nucleophiles, forming products such as ethylene glycol and ethers .
Propane-1,2-diol
Propane-1,2-diol can be oxidized to form lactic acid or pyruvic acid, and it can also form esters with acids .
Propane-1,2,3-triol
Propane-1,2,3-triol can be oxidized to form glyceraldehyde or dihydroxyacetone, and it can form esters with acids .
Comparison with Similar Compounds
1,3-Diisocyanato-2-methylbenzene
Similar compounds include 2,4-diisocyanato-1-methylbenzene and 1,2-diisocyanato-3-methylbenzene. These compounds also react with active hydrogen-containing compounds to form polyurethanes, but they differ in their reactivity and the properties of the resulting polymers .
2-Methyloxirane
Similar compounds include ethylene oxide and butylene oxide. While all these compounds undergo ring-opening reactions, they differ in their reactivity and the properties of the resulting products .
Oxirane
Similar compounds include propylene oxide and butylene oxide. These compounds also undergo ring-opening reactions, but they differ in their reactivity and the properties of the resulting products .
Propane-1,2-diol
Similar compounds include ethylene glycol and butane-1,3-diol. These compounds can also undergo oxidation and esterification reactions, but they differ in their physical properties and applications .
Properties
Molecular Formula |
C20H32N2O9 |
|---|---|
Molecular Weight |
444.5 g/mol |
IUPAC Name |
1,3-diisocyanato-2-methylbenzene;2-methyloxirane;oxirane;propane-1,2-diol;propane-1,2,3-triol |
InChI |
InChI=1S/C9H6N2O2.C3H8O3.C3H8O2.C3H6O.C2H4O/c1-7-8(10-5-12)3-2-4-9(7)11-6-13;4-1-3(6)2-5;1-3(5)2-4;1-3-2-4-3;1-2-3-1/h2-4H,1H3;3-6H,1-2H2;3-5H,2H2,1H3;3H,2H2,1H3;1-2H2 |
InChI Key |
IUMZYUIBVZIPAT-UHFFFAOYSA-N |
Canonical SMILES |
CC1CO1.CC1=C(C=CC=C1N=C=O)N=C=O.CC(CO)O.C1CO1.C(C(CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


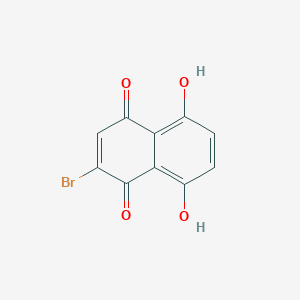
![1,3-Dioxane, 2-[2-(1,3-dithian-2-yl)ethyl]-](/img/structure/B14432378.png)
![Benzene, [(2-isothiocyanato-2-phenylethyl)seleno]-](/img/structure/B14432380.png)
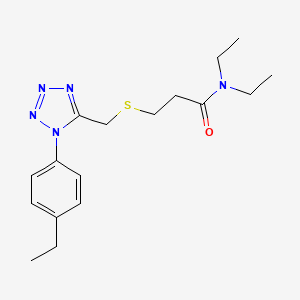
![4-[2-(1H-Pyrazol-1-yl)ethoxy]phenol](/img/structure/B14432384.png)

![7,7-Dimethyl-4-phenyl-3-oxabicyclo[4.1.0]heptan-2-one](/img/structure/B14432392.png)
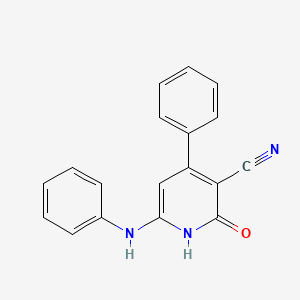

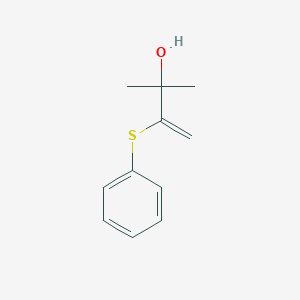
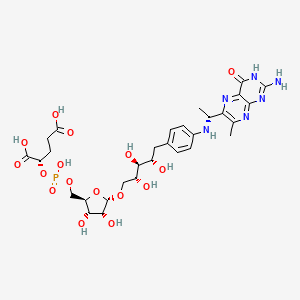

![Benzoic acid, 3,5-bis[(1-oxo-2-propenyl)amino]-](/img/structure/B14432425.png)
![1-[(5-Methylpyrimidin-4-yl)methyl]aziridine-2-carbonitrile](/img/structure/B14432442.png)
